molecular formula C18H18ClN3O5S2 B2445436 (Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865159-99-5

(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2445436
CAS RN: 865159-99-5
M. Wt: 455.93
InChI Key: LPTZNCTTZJXYOY-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O5S2 and its molecular weight is 455.93. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Screening : A related compound, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, was synthesized and showed relative activity against acetylcholinesterase, highlighting its potential in developing therapeutic agents (Rehman et al., 2013).

Anticonvulsant and Antimicrobial Activities

  • Anticonvulsant Agents : Some azoles incorporating a sulfonamide moiety demonstrated significant anticonvulsive effects, offering insights into the chemical structure's role in enhancing biological activity (Farag et al., 2012).
  • Antimicrobial Potential : Rhodanine-3-acetic acid derivatives exhibited antimicrobial properties, particularly against mycobacteria and methicillin-resistant Staphylococcus aureus, suggesting the chemical backbone's suitability for antimicrobial drug development (Krátký et al., 2017).

Antitumor Activities

  • Evaluation of Antitumor Activity : New 2-(4-aminophenyl)benzothiazole derivatives, including a study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showed considerable anticancer activity against various cancer cell lines, indicating the potential of related compounds in cancer therapy (Yurttaş et al., 2015).

Photovoltaic and Photochemical Properties

  • Photochemical and Photovoltaic Efficiency : Synthesized bioactive benzothiazolinone acetamide analogs were studied for their photochemical and photovoltaic efficiency, indicating their potential application in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S2/c1-26-9-8-22-15-7-6-14(29(20,24)25)10-16(15)28-18(22)21-17(23)11-27-13-4-2-12(19)3-5-13/h2-7,10H,8-9,11H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTZNCTTZJXYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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